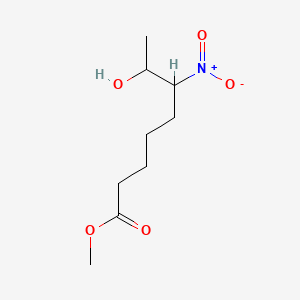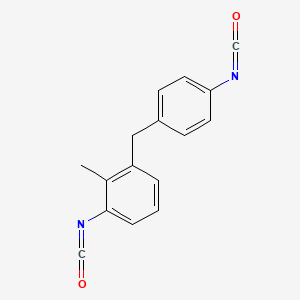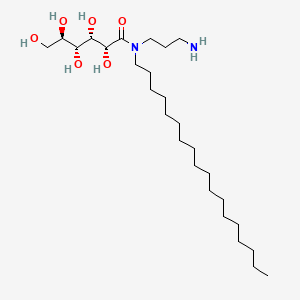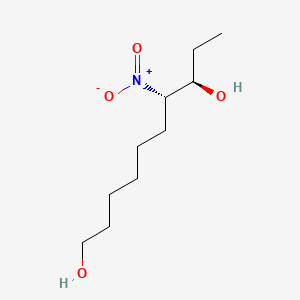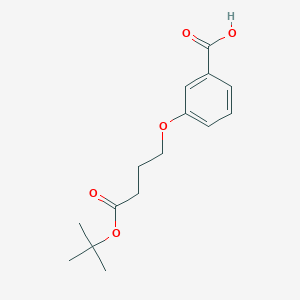
1,3-Diethyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2-nitrobenzene: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of benzene, where two ethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 2 position. This compound is part of the nitrobenzene family, known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-2-nitrobenzene can be synthesized through nitration of 1,3-diethylbenzene. The nitration process typically involves the reaction of 1,3-diethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethyl-2-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the ethyl groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 1,3-Diethyl-2-aminobenzene.
Substitution: 1,3-Diethyl-2-nitro-4-chlorobenzene or 1,3-Diethyl-2-nitro-4-bromobenzene.
Scientific Research Applications
1,3-Diethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-nitrobenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the electron density of the benzene ring and the ethyl groups. This electron-withdrawing effect makes the compound more reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the nitro group plays a crucial role in its interactions with biological molecules.
Comparison with Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-4-nitrobenzene: Similar structure but with the nitro group at the 4 position.
1,3-Diethylbenzene: Lacks the nitro group, making it less reactive.
Uniqueness: 1,3-Diethyl-2-nitrobenzene is unique due to the presence of both ethyl groups and a nitro group, which imparts specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various chemical syntheses and research applications.
Properties
CAS No. |
57442-24-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,3-diethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
TUEWNQTZFYCGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


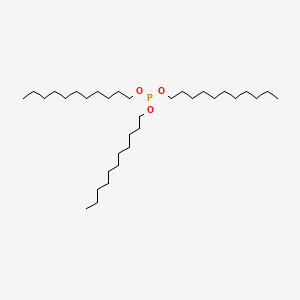
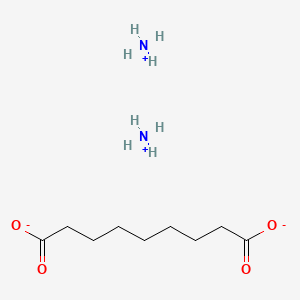
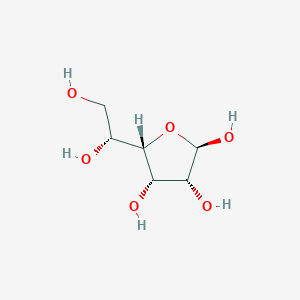
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
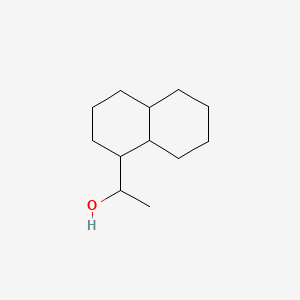
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
